molecular formula C5H7ClN2S B1374481 2-Chloro-5-propyl-1,3,4-thiadiazole CAS No. 116035-47-3

2-Chloro-5-propyl-1,3,4-thiadiazole

Cat. No. B1374481
M. Wt: 162.64 g/mol
InChI Key: LBXYWUVJISBEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-propyl-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. This compound is a colorless, crystalline solid that has a melting point of 160-162°C and a boiling point of 302°C. It is a reactive chemical, and has been used in the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Application 1: Antifungal Activities

  • Summary of the Application : 1,3,4-thiadiazole derivatives of glucosides have shown good antifungal activities. They are synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
  • Methods of Application : The in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) are evaluated by using the poison plate technique .
  • Results or Outcomes : Some of the target compounds exhibited good antifungal activities. Especially, compounds 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

Application 2: Antibacterial Activity

  • Summary of the Application : 1,3,4-thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride. They were characterized with UV, FT-IR, 13 C-NMR, and 1 H-NMR methods .
  • Methods of Application : Their antibacterial activity was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
  • Results or Outcomes : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Application 3: Anticancer Activities

  • Summary of the Application : Many of the pharmaceutically important compounds possessed 1,3,4-thiadiazoles as its heterocyclic moiety. They have shown many activities like anticancer .
  • Methods of Application : The specific methods of application or experimental procedures can vary greatly depending on the specific type of cancer being targeted, the stage of the disease, and other factors. Typically, these compounds would be synthesized and then tested in vitro (e.g., in cell cultures) and in vivo (e.g., in animal models) to evaluate their anticancer activity .
  • Results or Outcomes : The results or outcomes obtained can also vary greatly. Some 1,3,4-thiadiazole derivatives may show promising anticancer activity in initial tests, while others may not .

Application 4: Antihypertensive Activities

  • Summary of the Application : 1,3,4-thiadiazoles have shown antihypertensive activities .
  • Methods of Application : These compounds would typically be synthesized and then tested in vitro and in vivo to evaluate their antihypertensive activity. This could involve testing the compounds in cell cultures and animal models, and potentially in clinical trials if the initial results are promising .
  • Results or Outcomes : Some 1,3,4-thiadiazole derivatives may show promising antihypertensive activity in initial tests, while others may not .

Application 5: Anti-Inflammatory Activities

  • Summary of the Application : 1,3,4-thiadiazole derivatives have shown anti-inflammatory activities .
  • Methods of Application : These compounds would typically be synthesized and then tested in vitro and in vivo to evaluate their anti-inflammatory activity. This could involve testing the compounds in cell cultures and animal models, and potentially in clinical trials if the initial results are promising .
  • Results or Outcomes : Some 1,3,4-thiadiazole derivatives may show promising anti-inflammatory activity in initial tests, while others may not .

Application 6: Anticonvulsant Activities

  • Summary of the Application : 1,3,4-thiadiazole derivatives have shown anticonvulsant activities .
  • Methods of Application : These compounds would typically be synthesized and then tested in vitro and in vivo to evaluate their anticonvulsant activity. This could involve testing the compounds in cell cultures and animal models, and potentially in clinical trials if the initial results are promising .
  • Results or Outcomes : Some 1,3,4-thiadiazole derivatives may show promising anticonvulsant activity in initial tests, while others may not .

properties

IUPAC Name

2-chloro-5-propyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXYWUVJISBEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-propyl-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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